1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol
Brand Name: Vulcanchem
CAS No.: 1338993-73-9
VCID: VC2558061
InChI: InChI=1S/C10H11BrFNO/c11-9-3-7(1-2-10(9)12)4-13-5-8(14)6-13/h1-3,8,14H,4-6H2
SMILES: C1C(CN1CC2=CC(=C(C=C2)F)Br)O
Molecular Formula: C10H11BrFNO
Molecular Weight: 260.1 g/mol

1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol

CAS No.: 1338993-73-9

Cat. No.: VC2558061

Molecular Formula: C10H11BrFNO

Molecular Weight: 260.1 g/mol

* For research use only. Not for human or veterinary use.

1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol - 1338993-73-9

Specification

CAS No. 1338993-73-9
Molecular Formula C10H11BrFNO
Molecular Weight 260.1 g/mol
IUPAC Name 1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-ol
Standard InChI InChI=1S/C10H11BrFNO/c11-9-3-7(1-2-10(9)12)4-13-5-8(14)6-13/h1-3,8,14H,4-6H2
Standard InChI Key PUJKEMZZRFSRQH-UHFFFAOYSA-N
SMILES C1C(CN1CC2=CC(=C(C=C2)F)Br)O
Canonical SMILES C1C(CN1CC2=CC(=C(C=C2)F)Br)O

Introduction

1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol is a chemical compound belonging to the class of azetidines, which are characterized by their four-membered nitrogen-containing rings. This specific compound features a bromine atom and a fluorine atom attached to the phenyl group, which is further connected to an azetidine ring containing a hydroxyl group at the third position. The presence of these halogens contributes to its unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

Synthesis

The synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol typically involves nucleophilic substitution reactions. For similar compounds, the process often starts with the reaction of a halogenated benzyl chloride (e.g., 3-bromo-4-fluorobenzyl chloride) with azetidin-3-ol under basic conditions, using bases like sodium hydroxide or potassium carbonate. The reaction conditions, such as temperature, pressure, and reaction time, can be optimized to enhance yield and purity.

Synthesis StepsDescription
1. Starting Materials3-Bromo-4-fluorobenzyl chloride and azetidin-3-ol
2. Reaction ConditionsBasic conditions with sodium hydroxide or potassium carbonate
3. OptimizationControl of temperature, pressure, and reaction time

Biological Activity and Applications

Azetidine derivatives, including those with bromine and fluorine substituents, are known for their potential biological activities. These compounds can interact with specific molecular targets within biological systems, potentially modulating enzyme and receptor activities. This interaction may lead to either inhibition or activation of biochemical pathways, contributing to their observed biological effects. While specific data on 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol is limited, related compounds are studied for their utility in drug development and synthesis of complex organic molecules.

Potential ApplicationsDescription
Drug DevelopmentPotential use in synthesizing bioactive compounds
Biological ActivityInteraction with enzymes and receptors, modulating biochemical pathways

Research Findings and Future Directions

Research on azetidine derivatives, including those with halogen substituents, is ongoing to elucidate their mechanisms of action and potential therapeutic applications. The presence of bromine and fluorine atoms enhances the binding affinity of these compounds to biological targets, which could lead to novel therapeutic agents. Future studies should focus on comprehensive in vitro and in vivo evaluations to fully understand the biological effects and potential clinical uses of these compounds.

Research DirectionsDescription
Mechanism of ActionElucidating interactions with biological targets
Therapeutic ApplicationsExploring potential uses in drug development

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator